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4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide
Overview
Description
4,5-Dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes methoxy groups and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a dimethoxybenzene derivative followed by amide formation with a methoxyphenylamine. The reaction conditions often involve the use of strong acids for nitration and coupling agents for amide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide exhibit a range of pharmacological effects, including anti-inflammatory and analgesic properties. Studies have shown that such nitrobenzamides can modulate various biochemical pathways, making them candidates for further drug development.
- Case Study : A study conducted on a series of nitrobenzamides demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The results suggested that modifications in the benzamide structure could enhance anti-inflammatory activity .
Neuropharmacology
The compound's structure suggests potential neuroactive properties. Research into similar compounds has revealed their ability to cross the blood-brain barrier, making them suitable for treating neurological disorders.
- Case Study : A study on related compounds highlighted their neuroprotective effects against oxidative stress in neuronal cells. These findings support the hypothesis that this compound may offer protective benefits in neurodegenerative diseases .
Plant Growth Regulation
Interestingly, some derivatives of nitrobenzamides have been investigated for their role in plant growth regulation. This application stems from their ability to influence hormonal pathways in plants.
- Data Table : The following table summarizes the effects of various nitrobenzamides on plant growth parameters:
Compound | Effect on Root Length (%) | Statistical Significance (p-value) |
---|---|---|
Compound A | 126.24% | <0.05 |
Compound B | 14.19% | <0.05 |
This compound | TBD | TBD |
Toxicological Profiles
Understanding the toxicity profile is crucial for evaluating the safety of any new compound. Preliminary studies have shown that nitro-substituted benzamides can exhibit cytotoxic effects depending on their structure and substituents.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic processes in cells.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: Shares the dimethoxybenzene core but differs in functional groups.
2-Chloro-4,5-dimethoxy-N-(2-oxocyclobutyl)benzamide: Another derivative with different substituents.
Uniqueness
4,5-Dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide is unique due to its specific combination of methoxy and nitrobenzamide groups, which confer distinct chemical and biological properties not found in similar compounds.
Biological Activity
4,5-Dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features two methoxy groups on the benzene ring and a nitro group attached to the benzamide moiety. The presence of these functional groups is believed to influence its biological activity significantly.
The precise mechanism by which this compound exerts its effects is not entirely understood. However, it is hypothesized that the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects such as apoptosis in cancer cells. The compound's interactions with specific molecular targets and pathways are still under investigation.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, nitrobenzamide derivatives have shown selective cytotoxicity against various tumor cell lines. The reduction of the nitro group to a nitroso intermediate in tumor cells appears to correlate with enhanced tumoricidal action .
A study demonstrated that related compounds could induce apoptosis in cancer cells through mechanisms involving poly(ADP-ribose) polymerase inactivation, suggesting that this compound may have similar effects .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results. For example, analogs demonstrated effective inhibition against gram-negative bacteria .
Case Studies
- Cytotoxicity in Cancer Models : In vitro studies have shown that derivatives of nitrobenzamides can inhibit cell proliferation in human cancer cell lines. The cytotoxic effects were concentration-dependent and linked to mitochondrial dysfunction and oxidative stress induction .
- Antimicrobial Efficacy : A series of experiments assessed the antibacterial activity of related compounds against standard bacterial strains. Results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting potential for development as antimicrobial agents .
Data Tables
Compound | Activity Type | IC50 (µM) | Target |
---|---|---|---|
This compound | Anticancer | TBD | Various tumor cell lines |
Related Nitrobenzamide Derivative | Antimicrobial | 10-50 | Gram-negative bacteria |
Properties
IUPAC Name |
4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-6-4-5-10(7-11)17-16(19)12-8-14(23-2)15(24-3)9-13(12)18(20)21/h4-9H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNDXSQFAGZUHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358080 | |
Record name | ST50708674 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61212-67-7 | |
Record name | ST50708674 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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